Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
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Overview
Description
TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE is a complex organic compound belonging to the oxazepine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitro group, and a dihydrobenzo[f][1,4]oxazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE involves several steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction time and increase yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxazepine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE include other oxazepine derivatives such as:
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds have been studied for their antiviral properties. The uniqueness of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE lies in its specific functional groups and the resulting chemical properties, which differentiate it from other oxazepine derivatives.
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl 8-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-8-11(16(18)19)5-4-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
PMWDYQZBDLCDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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